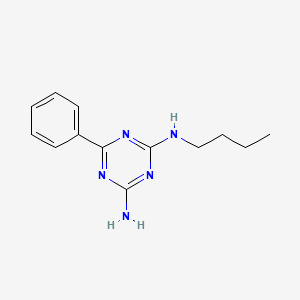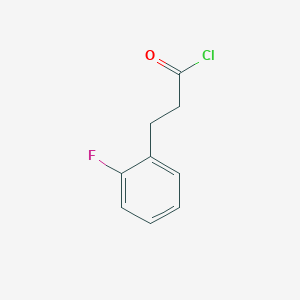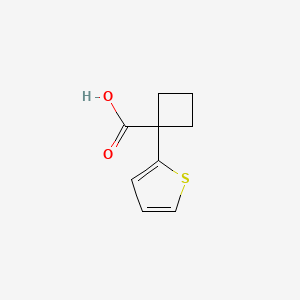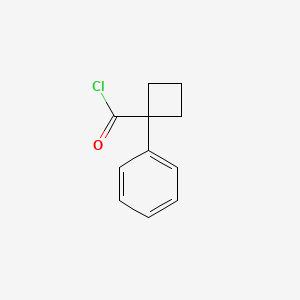![molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3](/img/structure/B1324408.png)
5-Chlorothiazolo[5,4-b]pyridine
Overview
Description
5-Chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, featuring a chlorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active thiazolo[4,5-d]pyrimidines .
Mechanism of Action
Target of Action
5-Chlorothiazolo[5,4-b]pyridine is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . The compound exhibits strong inhibitory activity against PI3kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Its strong inhibitory activity against pi3kα suggests that it may interact with this enzyme, potentially altering its function and leading to changes in the cellular processes it regulates .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those regulated by PI3kα. These could include pathways involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking
Pharmacokinetics
It is known that the compound has high gi absorption , which could impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad spectrum of pharmacological activities . These could include effects on cell growth, proliferation, differentiation, motility, survival and intracellular trafficking
Biochemical Analysis
Biochemical Properties
5-Chlorothiazolo[5,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). It interacts with various enzymes, proteins, and other biomolecules, including PI3Kα, PI3Kγ, and PI3Kδ. The compound exhibits potent inhibitory activity, with an IC50 value of 3.6 nM for PI3Kα . The interaction involves binding to the kinase through key hydrogen bonds, which is essential for its inhibitory potency .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3K, which plays a critical role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory activity on PI3K leads to the suppression of cell proliferation and induces apoptosis in cancer cells . Additionally, it has been shown to exhibit anticancer efficacy against breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PI3K. The compound’s N-heterocyclic core is directly involved in binding to the kinase through key hydrogen bonds, leading to enzyme inhibition . This inhibition results in the suppression of downstream signaling pathways, ultimately affecting gene expression and cellular functions. The presence of sulfonamide functionality in the compound enhances its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory activity over extended periods, with minimal degradation. Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential respiratory irritation and skin irritation . Threshold effects have been observed, indicating that careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism primarily involves its interaction with PI3K and other related enzymes, affecting metabolic flux and metabolite levels . The presence of specific functional groups, such as sulfonamide, influences its metabolic stability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its molecular weight and solubility .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . Another approach involves starting from pyridine derivatives and then annulating the thiazole ring . These methods often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
5-Chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Chlorothiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-b]pyridine: A closely related compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its chlorine atom at the 5-position can influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUDBJZBIPNZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)
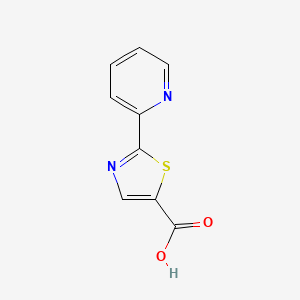
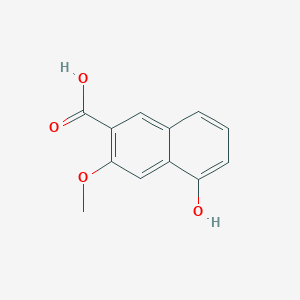
![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)
